molecular formula C11H16N2 B1336485 (2-Pyrrolidin-1-ylphenyl)methylamine CAS No. 72752-53-5

(2-Pyrrolidin-1-ylphenyl)methylamine

Cat. No. B1336485
CAS RN: 72752-53-5
M. Wt: 176.26 g/mol
InChI Key: PLXNYYYHSZRVJH-UHFFFAOYSA-N
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Description

“(2-Pyrrolidin-1-ylphenyl)methylamine” is a member of pyrrolidines . It has a molecular formula of C11H16N2 and a molecular weight of 176.26 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “(2-Pyrrolidin-1-ylphenyl)methylamine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” can undergo various chemical reactions . These reactions can be used to synthesize bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Scientific Research Applications

Field

Theoretical and Experimental Chemistry

Summary of Application

“(2-Pyrrolidin-1-ylphenyl)methylamine” is a biologically important alkylaminophenol compound. It is synthesized by the Petasis reaction .

Methods of Application

The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . Quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .

Results or Outcomes

The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible .

Potential Medical Applications

Field

Medicinal Chemistry

Summary of Application

Alkylaminophenol compounds, such as “(2-Pyrrolidin-1-ylphenyl)methylamine”, have been used frequently in cancer treatment . The high antioxidant properties of alkylaminophenols, and the fact that they can be found through natural and synthetic ways have made it preferred in medical applications .

Methods of Application

Alkylaminophenols are obtained by the Petasis reaction . The reaction conditions are mild, making it preferred in many applications .

Results or Outcomes

The discovery of new compounds having the antiproliferative action against cancer cells is very important .

Biological Importance of Pyrrolone and Pyrrolidinone Derivatives

Field

Bioorganic Chemistry

Summary of Application

Pyrrolones and pyrrolidinones, which include “(2-Pyrrolidin-1-ylphenyl)methylamine”, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .

Methods of Application

Various methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry . These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Results or Outcomes

A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Synthesis of 2-Methylpyridines

Field

Organic Chemistry

Summary of Application

“(2-Pyrrolidin-1-ylphenyl)methylamine” could potentially be used in the synthesis of 2-methylpyridines .

Methods of Application

The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Results or Outcomes

Eight 2-methylated pyridines were produced by progressing starting .

Use in the Synthesis of Alkaloids and Unusual β-Amino Acids

Field

Bioorganic Chemistry

Summary of Application

Pyrrolidin-2-ones, which include “(2-Pyrrolidin-1-ylphenyl)methylamine”, have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

Methods of Application

The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Results or Outcomes

The synthesis of these compounds has led to the development of novel compounds active against different infections and diseases .

Use in the Synthesis of α-Methylated Pyridines

Field

Organic Chemistry

Summary of Application

“(2-Pyrrolidin-1-ylphenyl)methylamine” could potentially be used in the synthesis of α-methylated pyridines .

Methods of Application

The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Results or Outcomes

Eight 2-methylated pyridines were produced by progressing starting .

Safety And Hazards

“(2-Pyrrolidin-1-ylphenyl)methylamine” should be stored at 2-8°C . It is classified as a corrosive substance and an irritant . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective gloves, protective clothing, and eye/face protection .

Future Directions

The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the synthesized compounds .

properties

IUPAC Name

(2-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXNYYYHSZRVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426113
Record name (2-Pyrrolidin-1-ylphenyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Pyrrolidin-1-ylphenyl)methylamine

CAS RN

72752-53-5
Record name 2-(1-Pyrrolidinyl)benzenemethanamine
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Record name (2-Pyrrolidin-1-ylphenyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Pyrrolidin-1-ylphenyl)methanamine
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